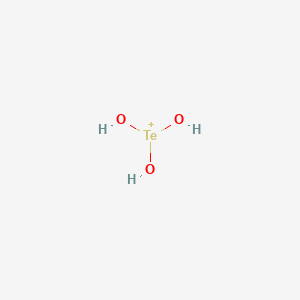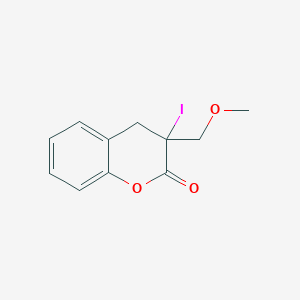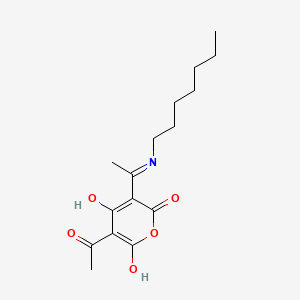
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a heptylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a heptylamine derivative, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reaction time is crucial to achieve consistent quality. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- (3Z)-5-Acetyl-3-(1-(octylamino)ethylidene)-6-hydroxypyran-2,4-dione
- (3Z)-5-Acetyl-3-(1-(hexylamino)ethylidene)-6-hydroxypyran-2,4-dione
Comparison: Compared to its analogs, (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is unique due to the length of its heptylamino chain, which can influence its solubility, reactivity, and biological activity
Properties
CAS No. |
132758-17-9 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
5-acetyl-3-(N-heptyl-C-methylcarbonimidoyl)-4,6-dihydroxypyran-2-one |
InChI |
InChI=1S/C16H23NO5/c1-4-5-6-7-8-9-17-10(2)12-14(19)13(11(3)18)16(21)22-15(12)20/h19,21H,4-9H2,1-3H3 |
InChI Key |
JYTUSFAAGYCCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C(C)C1=C(C(=C(OC1=O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


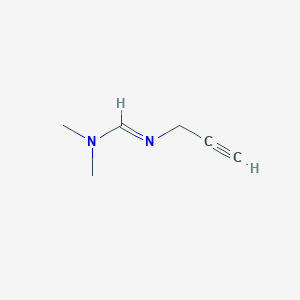
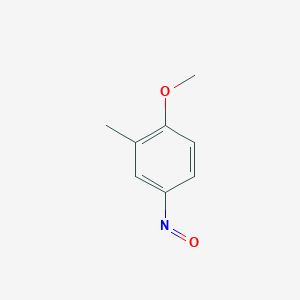
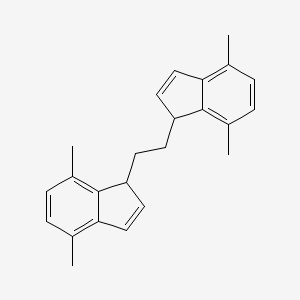
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
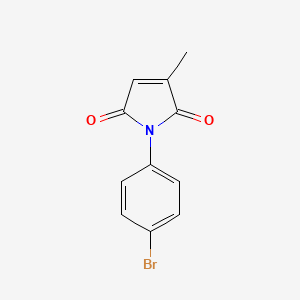
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
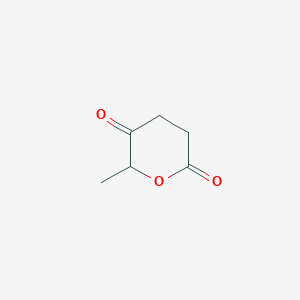
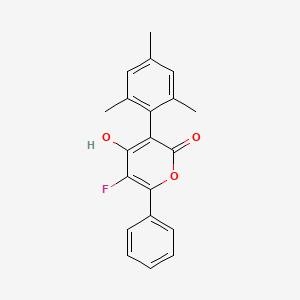
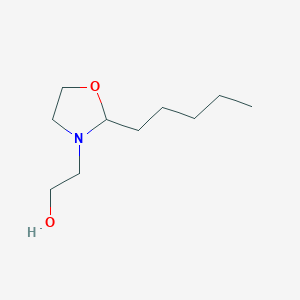

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
